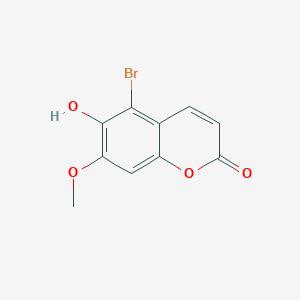

5-Bromo-6-hydroxy-7-methoxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c1-14-7-4-6-5(9(11)10(7)13)2-3-8(12)15-6/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZABKNPGZYCBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169282 | |

| Record name | 5-Bromo-6-hydroxy-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172427-04-2 | |

| Record name | 5-Bromo-6-hydroxy-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-6-hydroxy-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6-hydroxy-7-methoxycoumarin chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-6-hydroxy-7-methoxycoumarin. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from public databases with extrapolated data from closely related analogs, primarily its parent compound, 6-hydroxy-7-methoxycoumarin (isoscopoletin). All extrapolated data are clearly indicated.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below. This information is crucial for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₄ | PubChem CID 3025914[1] |

| Molecular Weight | 271.07 g/mol | Calculated |

| Appearance | White to pale yellow powder (estimated) | Inferred from related compounds |

| Melting Point | 206-208 °C (of parent compound) | Inferred from 6-hydroxy-7-methoxycoumarin |

| Boiling Point | 413.5 °C at 760 mmHg (of parent compound) | Inferred from 6-hydroxy-7-methoxycoumarin |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents; sparingly soluble in aqueous buffers. | Inferred from related coumarins[2][3][4] |

Spectral Data (Inferred)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic shifts for the coumarin ring protons and the methoxy group. The introduction of a bromine atom at the C5 position will influence the chemical shifts of adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities. The typical stretching vibrations for related coumarin structures include:

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on standard bromination reactions of phenolic compounds.

Synthesis of this compound

The synthesis would likely involve the direct bromination of 6-hydroxy-7-methoxycoumarin (isoscopoletin).

Reaction:

Caption: Proposed synthesis of this compound.

Methodology:

-

Dissolution: Dissolve 6-hydroxy-7-methoxycoumarin in a suitable solvent, such as glacial acetic acid.

-

Bromination: Add a solution of bromine in acetic acid dropwise to the coumarin solution at room temperature with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate and wash with cold water to remove any unreacted bromine and acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available in the current literature. However, the broader class of coumarins is known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[7] The introduction of a bromine atom can modulate these activities.

Anti-inflammatory and Antioxidant Effects

Coumarins are known to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK.[8] They can also act as antioxidants by scavenging reactive oxygen species (ROS). The presence of a hydroxyl group on the coumarin ring is often associated with antioxidant properties.

Anticancer Potential

Various coumarin derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines. The specific mechanisms often involve interactions with key signaling pathways that regulate cell growth and survival.

The potential biological activities of this compound would need to be determined through dedicated in vitro and in vivo studies. A logical workflow for such an investigation is outlined below.

References

- 1. This compound | C10H7BrO4 | CID 3025914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. 5,7-Dimethoxycoumarin | 487-06-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Bromo-6-hydroxy-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the structural elucidation of 5-Bromo-6-hydroxy-7-methoxycoumarin. By leveraging established principles of spectroscopic analysis and drawing parallels with closely related coumarin analogs, this document serves as a practical roadmap for researchers engaged in the characterization of novel small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data from structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.90 | d | ~9.5 | H-4 |

| ~7.20 | s | - | H-8 |

| ~6.40 | d | ~9.5 | H-3 |

| ~6.30 | s | - | H-5 |

| ~10.0 (exchangeable) | s | - | 6-OH |

| ~3.90 | s | - | 7-OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C-2 |

| ~155.0 | C-7 |

| ~150.0 | C-9 |

| ~145.0 | C-4 |

| ~140.0 | C-6 |

| ~115.0 | C-5 |

| ~113.0 | C-3 |

| ~112.0 | C-10 |

| ~105.0 | C-8 |

| ~56.0 | 7-OCH₃ |

Table 3: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Identity of Fragment |

| 272/274 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 244/246 | [M - CO]⁺ |

| 229/231 | [M - CO - CH₃]⁺ |

| 201/203 | [M - CO - CO - CH₃]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr pellet)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~3050 | C-H stretch (aromatic) |

| ~2950, ~2850 | C-H stretch (methyl) |

| ~1720 | C=O stretch (lactone) |

| ~1610, ~1580, ~1490 | C=C stretch (aromatic) |

| ~1270 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch (hydroxyl) |

| ~650 | C-Br stretch |

Table 5: Predicted UV-Visible Spectroscopic Data (Methanol)

| λmax (nm) | Electronic Transition |

| ~260 | π → π |

| ~345 | n → π |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard procedures in organic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed with a 90° pulse. Data is acquired over a spectral width of 0-12 ppm.

-

¹³C NMR: A proton-decoupled carbon experiment is performed. Data is acquired over a spectral width of 0-200 ppm.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain insight into the molecular structure through fragmentation patterns.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electron ionization (EI) source.

Sample Preparation:

-

A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition:

-

The sample is introduced into the ion source via direct infusion or through a gas chromatograph.

-

The mass spectrum is acquired over a mass range of m/z 50-500.

-

The high-resolution data is used to calculate the elemental composition of the molecular ion and major fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

A small amount of the purified compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder and the spectrum is recorded from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, providing information about conjugation and chromophores.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

A stock solution of the purified compound is prepared in methanol at a concentration of approximately 1 mg/mL.

-

A dilute solution is prepared by transferring an aliquot of the stock solution into a quartz cuvette and diluting with methanol to an absorbance value below 1.5.

Data Acquisition:

-

A baseline spectrum is recorded using a cuvette containing only methanol.

-

The UV-Vis spectrum of the sample is recorded from 200 to 800 nm.

Mandatory Visualizations

Structure Elucidation Workflow

Caption: A logical workflow for the structure elucidation of a novel compound.

Hypothetical Signaling Pathway Modulation

Given the known anti-inflammatory and antioxidant activities of many coumarin derivatives, this compound could potentially modulate inflammatory signaling pathways such as the NF-κB pathway.

Caption: A potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Bromo-6-hydroxy-7-methoxycoumarin, a substituted coumarin derivative of interest to researchers and professionals in the field of drug development and organic chemistry. The synthesis is presented as a two-step process, commencing with the formation of the core coumarin structure, 6-hydroxy-7-methoxycoumarin (also known as isoscopoletin), followed by regioselective bromination.

Core Synthesis Pathway

The proposed synthesis of this compound is achieved through two primary stages:

-

Pechmann Condensation: Synthesis of the precursor, 6-hydroxy-7-methoxycoumarin, from 3-methoxycatechol and malic acid under acidic conditions.

-

Electrophilic Aromatic Substitution (Bromination): Regioselective bromination of the synthesized 6-hydroxy-7-methoxycoumarin at the C5 position using a suitable brominating agent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis, based on analogous reactions reported in the literature.

| Step | Reactants | Reagents/Catalyst | Solvent | Reaction Time (approx.) | Temperature (°C) | Yield (%) (estimated) |

| 1 | 3-Methoxycatechol, Malic Acid | Concentrated Sulfuric Acid | None | 2-4 hours | 100-110 | 85-95 |

| 2 | 6-hydroxy-7-methoxycoumarin, N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | Acetonitrile | 30 minutes - 1 hour | 0 to room temp. | 90-95 |

Experimental Protocols

Step 1: Synthesis of 6-hydroxy-7-methoxycoumarin (Isoscopoletin) via Pechmann Condensation

This procedure is based on established methods for the synthesis of hydroxycoumarins.

Materials:

-

3-Methoxycatechol

-

Malic Acid

-

Concentrated Sulfuric Acid (98%)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully add concentrated sulfuric acid.

-

While stirring, slowly add 3-methoxycatechol to the sulfuric acid. The mixture should be cooled in an ice bath to manage the exothermic reaction.

-

Once the 3-methoxycatechol has dissolved, gradually add malic acid to the solution.

-

After the addition is complete, heat the reaction mixture to 100-110°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

A precipitate of crude 6-hydroxy-7-methoxycoumarin will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure 6-hydroxy-7-methoxycoumarin.

-

Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound

This protocol for regioselective bromination is adapted from standard procedures for the bromination of activated aromatic rings.[1]

Materials:

-

6-hydroxy-7-methoxycoumarin

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Water

-

Dichloromethane (for extraction)

-

Brine solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 6-hydroxy-7-methoxycoumarin in anhydrous acetonitrile in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

In one portion, add N-bromosuccinimide (NBS) to the cooled solution.

-

Stir the resulting mixture at 0°C for 30 minutes to 1 hour. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to afford pure this compound.[1]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Spectroscopic and Synthetic Overview of 5-Bromo-6-hydroxy-7-methoxycoumarin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Coumarins are a significant class of benzopyrone compounds widely distributed in nature and known for their diverse pharmacological activities. Chemical modification of the coumarin nucleus, such as halogenation and alteration of hydroxylation and methoxylation patterns, can significantly modulate their biological properties. 5-Bromo-6-hydroxy-7-methoxycoumarin, also known as 5-Bromo-isoscopoletin, is one such derivative. While its existence is documented[1], detailed experimental spectroscopic data and synthetic procedures are conspicuously absent from the scientific literature. This guide provides a detailed, albeit predictive, analysis of the expected spectroscopic data for this compound and a proposed synthetic route.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 | d | ~ 9.5 | H-4 |

| ~ 6.3 | d | ~ 9.5 | H-3 |

| ~ 7.0 | s | - | H-8 |

| ~ 5.9 | s (broad) | - | 6-OH |

| ~ 3.9 | s | - | 7-OCH₃ |

Note: Predictions are based on typical chemical shifts for coumarin protons in a deuterated solvent like DMSO-d₆ or CDCl₃. The phenolic proton shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-2 |

| ~ 112 | C-3 |

| ~ 144 | C-4 |

| ~ 145 | C-4a |

| ~ 105 | C-5 |

| ~ 148 | C-6 |

| ~ 150 | C-7 |

| ~ 98 | C-8 |

| ~ 149 | C-8a |

| ~ 56 | 7-OCH₃ |

Note: Chemical shifts are predicted and can vary based on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 1720 | Strong | C=O stretch (lactone) |

| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic and pyrone ring) |

| ~ 1270 | Strong | C-O stretch (aryl ether) |

| ~ 1100 | Medium | C-O stretch (phenol) |

| 700 - 600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 270/272 | [M]⁺ molecular ion peak (characteristic bromine isotope pattern) |

| 242/244 | [M - CO]⁺ |

| 227/229 | [M - CO - CH₃]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| ~ 260, ~ 350 | Ethanol or Methanol |

Note: Coumarins typically exhibit two main absorption bands. The exact wavelengths can be influenced by the solvent polarity.

Proposed Experimental Protocols

The following section details a potential synthetic route and the methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic approach for this compound involves the bromination of the parent compound, 6-hydroxy-7-methoxycoumarin (isoscopoletin).

Materials:

-

6-hydroxy-7-methoxycoumarin (Isoscopoletin)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile (or another suitable aprotic solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 6-hydroxy-7-methoxycoumarin (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

The purified compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Tetramethylsilane (TMS) can be used as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition.

-

Electron Impact (EI) or Electrospray Ionization (ESI) can be used as the ionization method.

UV-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis absorption spectrum should be recorded on a double-beam UV-Vis spectrophotometer.

-

The sample should be dissolved in a spectroscopic grade solvent (e.g., ethanol or methanol) at a known concentration.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the full spectroscopic characterization of this compound.

Conclusion

While direct experimental data for this compound is currently unavailable in the public domain, this technical guide provides a robust predictive framework for its spectroscopic properties and a viable synthetic strategy. The presented data and protocols are intended to facilitate future research into this and other novel coumarin derivatives, thereby supporting advancements in medicinal chemistry and drug discovery. The successful synthesis and characterization of this compound will be a valuable addition to the chemical literature.

References

5-Bromo-6-hydroxy-7-methoxycoumarin CAS number and identifiers

In-depth Technical Guide: 5-Bromo-6-hydroxy-7-methoxycoumarin

Compound Identification

CAS Number: 3025914[1]

Chemical Formula: C₁₀H₇BrO₄[1]

IUPAC Name: 5-bromo-6-hydroxy-7-methoxychromen-2-one

PubChem CID: 3025914[1]

Molecular Weight: 271.07 g/mol

Despite a comprehensive search for detailed technical information, experimental protocols, and biological activity data specifically for this compound, it has been determined that this compound is not extensively documented in publicly available scientific literature. Therefore, the core requirements of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled for this specific molecule at this time.

However, to provide a relevant and useful technical overview within the coumarin chemical class, this guide will focus on a closely related and well-researched compound: Scopoletin (7-hydroxy-6-methoxycoumarin) . Scopoletin shares a similar coumarin backbone with a hydroxyl and a methoxy group, and a significant body of research exists for it, allowing for a comprehensive technical analysis as originally requested.

In-depth Technical Guide: Scopoletin (7-hydroxy-6-methoxycoumarin)

This technical guide provides a comprehensive overview of Scopoletin, a naturally occurring coumarin, for researchers, scientists, and drug development professionals.

Compound Identifiers and Properties

Scopoletin is a phenolic compound found in a variety of plants and possesses a range of biological activities.

| Identifier/Property | Value |

| CAS Number | 92-61-5 |

| Chemical Formula | C₁₀H₈O₄ |

| IUPAC Name | 7-hydroxy-6-methoxychromen-2-one |

| Synonyms | Gelseminic acid, Chrysatropic acid, 6-Methoxyumbelliferone |

| Molecular Weight | 192.17 g/mol |

| Melting Point | 204-206 °C |

| Appearance | Light yellow to beige crystalline powder |

| Solubility | Soluble in ethanol, methanol, DMSO, and ethyl acetate. |

Synthesis of Scopoletin

A common method for the synthesis of Scopoletin is the Pechmann condensation, followed by methylation.

Experimental Protocol: Two-Step Synthesis of Scopoletin

Step 1: Synthesis of Esculetin (6,7-dihydroxycoumarin) via Pechmann Condensation

-

Reactants: Malic acid and 3,4-dihydroxybenzaldehyde.

-

Catalyst: Concentrated sulfuric acid.

-

Procedure: a. A mixture of 3,4-dihydroxybenzaldehyde and malic acid is slowly added to cold, concentrated sulfuric acid with constant stirring. b. The reaction mixture is heated, typically in a water bath, for several hours. c. The mixture is then poured into ice-cold water, leading to the precipitation of crude Esculetin. d. The precipitate is filtered, washed with water until neutral, and dried. e. Recrystallization from a suitable solvent (e.g., ethanol/water) is performed to purify the Esculetin.

Step 2: Selective Methylation of Esculetin to form Scopoletin

-

Reactants: Esculetin and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Base: A mild base such as potassium carbonate or sodium bicarbonate.

-

Solvent: Acetone or a similar polar aprotic solvent.

-

Procedure: a. Esculetin is dissolved in the solvent, and the base is added. b. The methylating agent is added dropwise to the mixture at room temperature with stirring. c. The reaction is typically refluxed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, the solvent is removed under reduced pressure. e. The residue is treated with water, and the crude Scopoletin is extracted with an organic solvent like ethyl acetate. f. The organic layer is washed, dried, and concentrated to yield crude Scopoletin. g. Purification is achieved through column chromatography on silica gel or recrystallization.

Biological Activities and Signaling Pathways

Scopoletin has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-inflammatory Activity

Scopoletin has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

-

Mechanism: In inflammatory conditions, signaling molecules like TNF-α (Tumor Necrosis Factor-alpha) activate the IKK (IκB kinase) complex. IKK then phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). Scopoletin has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

Caption: Scopoletin's inhibition of the NF-κB signaling pathway.

Antioxidant Activity and Nrf2 Pathway

Scopoletin's antioxidant properties are partly attributed to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .

-

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Scopoletin, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help in cellular protection against oxidative damage.

Caption: Activation of the Nrf2 antioxidant pathway by Scopoletin.

Quantitative Biological Data

The biological activity of Scopoletin has been quantified in various studies. The following table summarizes some of these findings. Please note that values can vary depending on the specific assay conditions and cell lines used.

| Biological Activity | Assay | Cell Line / Model | Result (e.g., IC₅₀) |

| Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | ~25-50 µM |

| Antioxidant | DPPH radical scavenging | In vitro | ~50-100 µM |

| Cytotoxicity | MTT assay | A549 (Lung cancer) | ~75-150 µM |

| Cytotoxicity | MTT assay | HeLa (Cervical cancer) | ~100-200 µM |

This data is compiled from various literature sources and should be used for comparative purposes. Exact values may differ.

Experimental Workflow: In Vitro Anti-inflammatory Assay

A typical workflow to assess the anti-inflammatory potential of Scopoletin is outlined below.

Caption: Workflow for assessing the anti-inflammatory effect of Scopoletin.

This guide provides a foundational understanding of Scopoletin for research and development purposes. Further investigation into its pharmacokinetics, safety profile, and efficacy in in vivo models is necessary to fully elucidate its therapeutic potential.

References

The Biological Activity of 5-Bromo-6-hydroxy-7-methoxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Bromo-6-hydroxy-7-methoxycoumarin is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of its closest structural analog, scopoletin (7-hydroxy-6-methoxycoumarin), and other relevant brominated coumarin derivatives. The presented data should be interpreted as indicative of the potential activities of this compound and not as directly measured values for this specific compound.

Introduction

Coumarins are a large class of benzopyrone-based natural compounds widely distributed in the plant kingdom. They have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The biological effects of coumarins are often influenced by the substitution pattern on their core scaffold. This guide focuses on the potential biological activities of this compound, a halogenated derivative of the naturally occurring coumarin, scopoletin. The introduction of a bromine atom at the C5 position is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological profile.

Potential Biological Activities

Based on the activities of its structural analogs, this compound is predicted to exhibit anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Scopoletin has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms for the anticancer activity of coumarins, including scopoletin, involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Scopoletin and Related Coumarins:

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Scopoletin | KKU-100 (Cholangiocarcinoma) | MTT | 486.2 ± 1.5 µM | [1] |

| Scopoletin | KKU-M214 (Cholangiocarcinoma) | MTT | 493.5 ± 4.7 µM | [1] |

| Scopoletin | H69 (Non-cancer cell line) | MTT | >500 µM | [1] |

| Coumarin-sulfonamide derivative | MCF-7 (Breast cancer) | Not specified | 10.95 ± 0.96 µM | [2] |

| Coumarin-sulfonamide derivative | MCF-7 (Breast cancer) | Not specified | 10.62 ± 1.35 µM | [2] |

| Dihydroxycoumarin derivative | MCF-7 (Breast cancer) | Not specified | 16.1 ± 0.7 μM | [3] |

| Dihydroxycoumarin derivative | MDA-MB-453 (Breast cancer) | Not specified | 8.03 ± 0.6 μM | [3] |

Anti-inflammatory Activity

Coumarins, including scopoletin, are known to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, these compounds can effectively reduce the inflammatory response.[4]

Antioxidant Activity

The phenolic hydroxyl group in the coumarin structure is a key determinant of its antioxidant activity. These compounds can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in various pathological conditions, including cancer and inflammation. The antioxidant potential is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data for Scopoletin:

| Compound | Assay | IC50 Value | Reference |

| Scopoletin | DPPH | 358.71 mg/L | [7] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 16-24 hours.

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

References

- 1. Scopoletin potentiates the anti-cancer effects of cisplatin against cholangiocarcinoma cell lines | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Scopoletin Suppresses Activation of Dendritic Cells and Pathogenesis of Experimental Autoimmune Encephalomyelitis by Inhibiting NF-κB Signaling [frontiersin.org]

- 6. Scopoletin Suppresses Activation of Dendritic Cells and Pathogenesis of Experimental Autoimmune Encephalomyelitis by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repo.unand.ac.id [repo.unand.ac.id]

An In-depth Technical Guide to 5-Bromo-6-hydroxy-7-methoxycoumarin Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 5-Bromo-6-hydroxy-7-methoxycoumarin derivatives and their analogs. It covers synthetic strategies, biological activities with a focus on anticancer and neuroprotective effects, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, and its derivatives can be achieved through several established methods for coumarin synthesis, primarily the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A plausible synthetic route for the target scaffold would involve the Pechmann condensation of a suitably substituted phenol with a β-ketoester in the presence of an acid catalyst.[2][3] For instance, the reaction of 3-bromo-4-methoxyphenol with a β-ketoester like ethyl acetoacetate under acidic conditions could yield the desired coumarin core. Subsequent modifications at various positions can be achieved through standard organic reactions.

Another common approach is the bromination of a pre-formed 6-hydroxy-7-methoxycoumarin. Bromination of coumarin derivatives can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent.[4]

Biological Activities and Structure-Activity Relationships

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][5][6] The substitution pattern on the coumarin ring plays a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Numerous studies have highlighted the potential of coumarin derivatives as anticancer agents.[6][7] Brominated coumarins, in particular, have shown significant cytotoxic activity against various cancer cell lines.[8] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[6] For instance, some coumarin derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1]

Table 1: Anticancer Activity of Selected Coumarin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bromo coumarin derivative | MCF-7 (Breast) | 51.70 | [8] |

| 3-(coumarin-3-yl)-acrolein derivative (5d) | A549 (Lung) | More potent than 5-FU | [9] |

| 6-hydroxyl substituted coumarin (5e) | A549 (Lung) | Stronger than 5-FU | [9] |

| Coumarin-thiosemicarbazone analog (FN-19) | Tyrosinase Inhibition | 42.16 | [10] |

Neuroprotective Effects

Coumarin derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases.[11] Their neuroprotective effects are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and plasticity.[5][12] One such pathway is the Tropomyosin receptor kinase B (TRKB)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) pathway, which is crucial for neuronal survival and function.[13][14] Activation of this pathway by certain coumarin derivatives has been shown to reduce caspase activity, a marker of apoptosis.[13][14]

Table 2: Neuroprotective Activity of Selected Coumarin Derivatives

| Compound/Extract | Target/Assay | Activity | Reference |

| 8-acetyl-7-hydroxycoumarin | AChE/BACE-1 Inhibition | IC50 = 22 µM and 17 µM | [5] |

| Propargylamine-bearing coumarin (39) | MAO-B Inhibition | IC50 = 14 nM | [5] |

| Scopoletin | AChE Inhibition & Neuroprotection | - | [5] |

Experimental Protocols

General Synthesis of Coumarin Derivatives via Pechmann Condensation

This protocol describes a general method for the synthesis of coumarin derivatives using the Pechmann reaction under microwave irradiation.[2]

Materials:

-

Phenolic compound (10 mmol)

-

Ethyl acetoacetate (1.3 g, 10 mmol)

-

Cr(NO3)3·9H2O (10 mmol)

-

Microwave oven

-

Crushed ice

-

Ethanol

Procedure:

-

To a mixture of the phenolic compound (10 mmol) and ethyl acetoacetate (1.3 g, 10 mmol), add Cr(NO3)3·9H2O (10 mmol).

-

Place the mixture in a microwave oven and heat at 450 W. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice and stir for 10-15 minutes.

-

Collect the resulting solid product by filtration under suction.

-

Wash the product with ice-cold water (30 ml).

-

Recrystallize the crude product from hot ethanol to afford the pure coumarin.[2]

Enzyme Inhibition Assay: Urease Inhibition

This protocol outlines a method for evaluating the urease inhibitory activity of synthesized coumarin derivatives.[15][16]

Materials:

-

Phosphate buffer solution (100 mM, pH 7.4) with 1 mM EDTA

-

Urea solution (10 mM)

-

Canavalia ensiformis urease (CEU) type III enzyme solution (0.035 mM)

-

Test compound solution (0.5 mM in DMSO)

-

96-well plates

-

Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside)

-

Alkali reagent (0.5% w/v sodium hydroxide and 0.1% NaOCl)

Procedure:

-

In a 96-well plate, prepare the reaction mixture by adding 55 µL of phosphate buffer, 100 µL of urea solution, 25 µL of the enzyme solution, and 10 µL of the test compound solution.[15]

-

Incubate the plate for 30 minutes at 45 °C.[15]

-

Cool the reaction mixture for 10 minutes.[15]

-

To each well, add 45 µL of the phenol reagent and 70 µL of the alkali reagent.[16]

-

Measure the urease inhibition using the indophenol method by reading the absorbance at the appropriate wavelength.[16]

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway

Certain coumarin derivatives exert their neuroprotective effects by activating the TRKB-CREB-BDNF signaling pathway. This pathway is critical for promoting neuronal survival, growth, and synaptic plasticity.

Caption: TRKB-CREB-BDNF signaling pathway activated by coumarin derivatives.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel coumarin derivatives.

Caption: A typical workflow for the synthesis and evaluation of coumarin derivatives.

Apoptosis Induction by Anticancer Coumarins

Many coumarin derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Apoptosis pathways modulated by anticancer coumarin derivatives.

References

- 1. Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 10. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. scielo.br [scielo.br]

Unveiling Nature's Halogenated Wonders: A Technical Guide to Brominated Coumarins

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the natural sources, isolation, and biological activities of brominated coumarins. While the broader family of coumarins is widespread in nature, their brominated counterparts are a rarer class of natural products, primarily found in marine-derived microorganisms. This document summarizes the current knowledge on these unique compounds, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate further research and drug discovery efforts.

Natural Sources of Brominated Coumarins

The marine environment, with its high concentration of halides, provides a unique ecological niche for the biosynthesis of halogenated secondary metabolites. Fungi, in particular, have emerged as a promising source of brominated coumarins.

A notable example is the marine starfish-associated fungus, Aspergillus sp. WXF1904 . Cultivation of this fungus in a bromide-supplemented medium induces the production of a novel brominated isocoumarin, 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin [1]. This finding highlights the potential for discovering novel halogenated compounds by manipulating the culture conditions of marine microorganisms.

While documented natural sources of brominated coumarins are currently limited, the vast and underexplored diversity of marine fungi and bacteria suggests that many more are yet to be discovered.

Isolation and Structure Elucidation

The isolation and structural characterization of brominated coumarins from natural sources typically involve a combination of chromatographic and spectroscopic techniques.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of brominated coumarins from fungal cultures.

Detailed Methodology for 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin

The following protocol is based on the reported isolation of 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin from Aspergillus sp. WXF1904[1].

2.2.1. Fungal Culture and Induction:

-

The marine fungus Aspergillus sp. WXF1904 is cultured on a suitable medium (e.g., potato dextrose agar or rice solid medium).

-

To induce the production of brominated metabolites, the culture medium is supplemented with a sterile solution of a bromide salt, such as sodium bromide (NaBr), to a final concentration of 1-3% (w/v).

-

The fungus is incubated under static conditions at room temperature for a period of 2-4 weeks.

2.2.2. Extraction and Fractionation:

-

The fungal biomass and the culture medium are extracted exhaustively with an organic solvent, typically ethyl acetate.

-

The resulting crude extract is concentrated under reduced pressure.

-

The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on polarity.

2.2.3. Purification:

-

Fractions containing the target brominated coumarin are identified by thin-layer chromatography (TLC) and further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

2.2.4. Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) is a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

-

Biosynthesis of Brominated Coumarins

The biosynthesis of brominated coumarins in fungi is believed to follow the polyketide pathway, with a key halogenation step catalyzed by specific enzymes.

Polyketide Biosynthesis and Halogenation

The core coumarin structure is assembled by a polyketide synthase (PKS) enzyme from simple acyl-CoA precursors. The incorporation of bromine is thought to be catalyzed by a halogenase enzyme, likely a flavin-dependent halogenase or a haloperoxidase, which utilizes bromide ions from the environment.

The following diagram illustrates a plausible biosynthetic pathway for a brominated isocoumarin.

Fungal genomes often contain biosynthetic gene clusters (BGCs) that encode all the necessary enzymes for the production of a specific secondary metabolite, including the PKS and any associated tailoring enzymes like halogenases. The identification and characterization of these BGCs are crucial for understanding and potentially engineering the biosynthesis of novel brominated coumarins.

Biological Activities of Brominated Coumarins

The incorporation of a bromine atom into the coumarin scaffold can significantly influence its biological activity. Research into the pharmacological properties of naturally occurring brominated coumarins is still in its early stages, but initial findings suggest potential for therapeutic applications.

Enzyme Inhibition

5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin has been evaluated for its inhibitory activity against acetylcholinesterase and pancreatic lipase[2].

| Compound | Target Enzyme | Activity |

| 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin | Acetylcholinesterase | Weak inhibition[2] |

| 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin | Pancreatic Lipase | Weak inhibition |

Table 1: Enzyme inhibitory activity of 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin.

While the reported activity for this specific compound is modest, it provides a starting point for further investigation and structure-activity relationship (SAR) studies. The brominated nature of these compounds may enhance their potency or selectivity against various biological targets.

Antimicrobial Activity

While specific data for naturally occurring brominated coumarins is limited, synthetic brominated coumarin derivatives have demonstrated notable antimicrobial activity. For instance, certain synthetic 3-(2-bromoacetyl)-2H-chromen-2-one derivatives have shown inhibitory effects against various bacterial strains[3]. This suggests that naturally occurring brominated coumarins may also possess antimicrobial properties worth exploring.

Experimental Protocols for Bioactivity Assays

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for acetylcholinesterase (AChE) inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Protocol Outline:

-

Prepare solutions of AChE, acetylthiocholine iodide, DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well microplate, add the buffer, test compound (or vehicle control), and AChE solution.

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding DTNB and acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition based on the rate of color change in the presence and absence of the inhibitor.

Pancreatic Lipase Inhibition Assay

This assay is used to identify inhibitors of pancreatic lipase, a key enzyme in dietary fat digestion.

Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl butyrate (p-NPB), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically at 405-410 nm. An inhibitor will reduce the rate of substrate hydrolysis.

Protocol Outline:

-

Prepare solutions of porcine pancreatic lipase, p-NPB, and the test compound in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

-

In a 96-well microplate, add the buffer, test compound (or vehicle control), and lipase solution.

-

Pre-incubate the mixture for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Start the reaction by adding the p-NPB substrate.

-

Measure the absorbance at 405-410 nm at regular intervals.

-

Determine the percentage of inhibition by comparing the enzyme activity with and without the inhibitor.

Conclusion and Future Perspectives

The study of naturally occurring brominated coumarins is a nascent but promising field. The discovery of 5-bromo-6,8-dihydroxy-3,7-dimethylisocoumarin from a marine-derived fungus underscores the potential of marine microorganisms as a source of novel halogenated natural products.

Future research should focus on:

-

Exploring diverse marine environments to isolate and identify new brominated coumarins from a wider range of microorganisms.

-

Detailed bioactivity screening of newly discovered compounds against a broad panel of therapeutic targets.

-

Elucidating the biosynthetic pathways and the specific halogenating enzymes involved to enable synthetic biology approaches for the production of novel analogues.

-

Conducting structure-activity relationship studies to optimize the potency and selectivity of brominated coumarins as potential drug leads.

This technical guide serves as a foundational resource to stimulate further research into these fascinating and potentially valuable natural products.

References

The Pharmacological Potential of Substituted Coumarins: A Technical Guide for Researchers

An in-depth exploration of the diverse therapeutic activities, mechanisms of action, and experimental evaluation of substituted coumarin derivatives for researchers, scientists, and drug development professionals.

Substituted coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. Both naturally occurring and synthetic coumarin derivatives have demonstrated potent anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive overview of the therapeutic potential of substituted coumarins, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Potential of Substituted Coumarins

Coumarin derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1] The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted coumarins against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine 7c | Liver Carcinoma (HEPG2-1) | 2.70 ± 0.28 | [2] |

| Thiazole 23g | Liver Carcinoma (HEPG2-1) | 3.50 ± 0.23 | [2] |

| 1,3,4-Thiadiazole 18a | Liver Carcinoma (HEPG2-1) | 4.90 ± 0.69 | [2] |

| C-3 decyl substituted quaternary ammonium coumarin derivative 25 | Src Kinase Inhibition | 21.6 | |

| Coumarin-triazole hybrid 70 | Prostate Cancer (PC-3) | 10.538 | [3] |

| Coumarin-triazole hybrid 70 | Prostate Cancer (DU-145) | 9.845 | [3] |

| Coumarin-podophyllotoxin hybrid 59 | Lung Cancer (A549) | 8.6 | [3] |

| Coumarin-podophyllotoxin hybrid 59 | Liver Cancer (HepG2) | 9.3 | [3] |

| Coumarin-podophyllotoxin hybrid 59 | Cervical Cancer (HeLa) | 15.2 | [3] |

| Coumarin-podophyllotoxin hybrid 59 | Colorectal Cancer (LoVo) | 8.7 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Cell culture medium

-

Test compounds (substituted coumarins)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and incubate until they adhere.

-

Treat the cells with various concentrations of the substituted coumarin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]

-

Incubate the plate at 37°C for 3 hours.[4]

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at 590 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many substituted coumarins exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5]

Anticoagulant Activity of Substituted Coumarins

Certain coumarin derivatives, particularly 4-hydroxycoumarins, are well-known for their anticoagulant properties, acting as vitamin K antagonists. Their efficacy is typically assessed by measuring the prothrombin time (PT).[6]

Quantitative Data: In Vivo Anticoagulant Activity

The following table presents the prothrombin time for mice treated with synthetic coumarin derivatives.

| Compound | Dose (mg/kg) | Prothrombin Time (seconds) | Reference |

| Saline (Control) | - | 10.10 | |

| Warfarin | 20 | 14.60 | |

| Compound 3 | 20 | 17.40 | |

| Compound 4 | 20 | 21.30 |

Experimental Protocol: Prothrombin Time (PT) Assay

The PT assay measures the time it takes for blood plasma to clot after the addition of thromboplastin.

Materials:

-

Citrated blood samples

-

Thromboplastin reagent with calcium

-

Coagulometer or water bath (37°C)

-

Control plasma (normal and abnormal)

Procedure:

-

Collect blood samples in tubes containing sodium citrate anticoagulant.

-

Centrifuge the blood to separate the plasma.

-

Pre-warm the plasma sample and thromboplastin reagent to 37°C.[7]

-

Add the thromboplastin reagent to the plasma sample.[7]

-

Start a timer immediately upon the addition of the reagent.

-

Record the time it takes for a fibrin clot to form.

-

The results are often expressed as the International Normalized Ratio (INR) to standardize measurements across different laboratories.

Anti-inflammatory Properties of Substituted Coumarins

Substituted coumarins exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate anti-inflammatory activity.

Quantitative Data: In Vitro COX Inhibition

The following table shows the IC50 values of coumarin derivatives against COX-1 and COX-2 enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Esculetin | 2.76 | - | - | |

| Coumarin | 5.93 | - | - | |

| Celecoxib | - | 0.30 | >303 | |

| Compound 3e | >100 | 0.72 | >138.9 | |

| Compound 3f | >100 | 0.57 | >175.4 |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

-

Test compounds (substituted coumarins)

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Administer the substituted coumarin derivative or the standard drug to the animals orally or intraperitoneally.[8][9]

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.[8][9]

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.[8][9]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity of Substituted Coumarins

A variety of substituted coumarins have demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Quantitative Data: Antimicrobial Activity

The following table lists the MIC values of several coumarin derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-imidazole hybrid 29c | Staphylococcus aureus (MRSA) | 1.56 | [10] |

| Coumarin-imidazole hybrid 29c | Staphylococcus aureus (MSSA) | 3.125 | [10] |

| Coumarin-fused triazolothione 92a | Staphylococcus aureus | 0.8 - 1.6 | [10] |

| Coumarin-fused triazolothione 92a | Escherichia coli | 0.8 - 1.6 | [10] |

| Coumarin-triazole hybrid 8b | Enterococcus faecalis | 12.5 | [11] |

| Coumarin-triazole hybrid 8f | Enterococcus faecalis | 12.5 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds (substituted coumarins)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of the substituted coumarin derivative in the appropriate broth in a 96-well plate.[12]

-

Prepare a standardized inoculum of the test microorganism.[12]

-

Add the microbial inoculum to each well of the microtiter plate.[12]

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[12]

Neuroprotective Effects of Substituted Coumarins

Substituted coumarins have emerged as promising agents for the treatment of neurodegenerative diseases. Their mechanisms of action include the inhibition of acetylcholinesterase (AChE) and the modulation of neuroprotective signaling pathways.

Quantitative Data: Acetylcholinesterase Inhibition

The following table provides the IC50 values for AChE inhibition by selected coumarin derivatives.

| Compound | AChE IC50 (µM) | Reference |

| Galantamine | 0.5 | |

| Tacrine | 0.03 | |

| Osthole | 23.4 | |

| 7-geranyloxycoumarin | 12.5 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer

-

Test compounds (substituted coumarins)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare solutions of the AChE enzyme, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme.

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathway: TRKB-CREB-BDNF Activation

Certain coumarin derivatives exert neuroprotective effects by activating the Tropomyosin receptor kinase B (TrkB) signaling pathway, which promotes neuronal survival and plasticity.[1][13]

Synthesis of Substituted Coumarins

A variety of synthetic methods are employed to produce substituted coumarins, with the Knoevenagel and Pechmann condensations being among the most common. The synthesis of coumarin-triazole hybrids often involves click chemistry.

Experimental Protocol: Synthesis of 3-Substituted Coumarins via Knoevenagel Condensation

Materials:

-

Substituted salicylaldehyde

-

Active methylene compound (e.g., ethyl cyanoacetate, malonic acid)

-

Base catalyst (e.g., piperidine, potassium carbonate)

-

Solvent (e.g., ethanol, water)

Procedure:

-

Dissolve the substituted salicylaldehyde and the active methylene compound in a suitable solvent.[14]

-

Add a catalytic amount of the base.[14]

-

Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by TLC.[14]

-

Upon completion, cool the reaction mixture and pour it into cold water or an acidic solution to precipitate the product.

-

Filter, wash, and dry the crude product.

-

Recrystallize the product from a suitable solvent to obtain the pure 3-substituted coumarin.

Experimental Protocol: Synthesis of a Coumarin-Triazole Hybrid

This example outlines the synthesis of a coumarin-triazole hybrid via a click chemistry approach.

Materials:

-

4-bromomethylcoumarin

-

Sodium azide

-

Substituted alkyne

-

Copper(I) catalyst (e.g., CuSO4·5H2O and sodium ascorbate)

-

Solvent (e.g., t-BuOH/H2O)

Procedure:

-

Synthesis of 4-(azidomethyl)coumarin: React 4-bromomethylcoumarin with sodium azide in a suitable solvent (e.g., DMF) to yield the corresponding azide.

-

Click Reaction: In a separate flask, dissolve the 4-(azidomethyl)coumarin and the substituted alkyne in a solvent mixture such as t-BuOH/H2O.[15]

-

Add the copper(I) catalyst system (e.g., a solution of CuSO4·5H2O and sodium ascorbate).[15]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the desired coumarin-triazole hybrid.

Conclusion

Substituted coumarins represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse pharmacological activities, coupled with well-established synthetic routes, make them an attractive area of research for drug discovery and development. This technical guide provides a foundational understanding of their potential, offering researchers the necessary information to design and evaluate novel coumarin derivatives with enhanced efficacy and selectivity. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and potent coumarin-based drugs.

References

- 1. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents [frontiersin.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. learnhaem.com [learnhaem.com]

- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bhu.ac.in [bhu.ac.in]

- 15. Design and synthesis of coumarin-triazole hybrids: biocompatible anti-diabetic agents, in silico molecular docking and ADME screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-6-hydroxy-7-methoxycoumarin, a halogenated coumarin derivative of interest in medicinal chemistry and drug development. The protocol is based on established methods for the regioselective bromination of hydroxycoumarin scaffolds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 6-Hydroxy-7-methoxycoumarin |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetic Acid |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

| Melting Point | 218-220 °C |

| Molecular Formula | C₁₀H₇BrO₄ |

| Molecular Weight | 271.06 g/mol |

| Appearance | Off-white to pale yellow solid |

Experimental Protocol

This protocol details the methodology for the synthesis of this compound from 6-Hydroxy-7-methoxycoumarin.

Materials:

-

6-Hydroxy-7-methoxycoumarin

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Distilled Water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.92 g (10 mmol) of 6-Hydroxy-7-methoxycoumarin in 50 mL of glacial acetic acid. Stir the mixture at room temperature until the starting material is completely dissolved.

-

Addition of Brominating Agent: To the stirred solution, add 1.87 g (10.5 mmol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. The addition of NBS may cause a slight increase in temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Precipitation and Filtration: Upon completion of the reaction, pour the reaction mixture into 200 mL of ice-cold distilled water with stirring. A solid precipitate will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any residual acetic acid and succinimide.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as an off-white to pale yellow solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Caption: Synthesis of this compound.

Application Notes and Protocols: 5-Bromo-6-hydroxy-7-methoxycoumarin as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-hydroxy-7-methoxycoumarin is a halogenated coumarin derivative with potential for use as a fluorescent probe in various biological and chemical sensing applications. Coumarins, as a class of fluorophores, are valued for their strong fluorescence, high quantum yields, and sensitivity to the local microenvironment. The presence of an electron-donating hydroxyl group and a methoxy group, combined with an electron-withdrawing bromine atom on the coumarin scaffold, suggests that this molecule's photophysical properties may be sensitive to factors such as pH, polarity, and the presence of specific analytes. These characteristics make it a candidate for the development of novel fluorescent sensors for bioimaging and drug discovery.

While specific experimental data for this compound is limited in publicly available literature, this document provides a general overview of its potential applications, key photophysical parameters based on related compounds, and generalized protocols for its use and characterization.

Potential Applications

Based on the general properties of hydroxycoumarins and their derivatives, this compound could potentially be developed as a fluorescent probe for:

-

pH Sensing: The phenolic hydroxyl group can undergo deprotonation, leading to changes in the fluorescence properties of the molecule. This makes it a candidate for ratiometric or intensity-based pH sensing in cellular compartments.

-